3-Methyl-2-nitro-4,5-diphenylthiophene
Description
3-Methyl-2-nitro-4,5-diphenylthiophene is a sulfur-containing heterocyclic compound characterized by a thiophene core substituted with a nitro group at position 2, a methyl group at position 3, and phenyl groups at positions 4 and 3. This substitution pattern confers distinct electronic and steric properties, making it a subject of interest in organic synthesis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C17H13NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-methyl-2-nitro-4,5-diphenylthiophene |
InChI |
InChI=1S/C17H13NO2S/c1-12-15(13-8-4-2-5-9-13)16(21-17(12)18(19)20)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
BNVAUSXYLJXRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methyl-2-nitro-4,5-diphenylthiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Industrial production methods often utilize similar condensation reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Methyl-2-nitro-4,5-diphenylthiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, and various reducing agents for the reduction of the nitro group . Major products formed from these reactions include thiophene oxides, dioxides, and aminothiophene derivatives .
Scientific Research Applications
3-Methyl-2-nitro-4,5-diphenylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitro-4,5-diphenylthiophene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfur atom in the thiophene ring also plays a crucial role in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
2,3-Dimethyl-4,5-diphenylthiophene ()
- Structure : Lacks the nitro group at position 2 but shares the 4,5-diphenyl substitution.
- Key Differences :
- The absence of the nitro group reduces electron-withdrawing effects, leading to higher electron density on the thiophene ring.
- Physical Properties : Melting point (108–109°C) is higher than many nitro-free analogues due to increased symmetry and packing efficiency .
- Synthetic Yield : 58% yield via lithiation reactions, suggesting that nitro substitution in the target compound may require more specialized synthetic routes .
3-Bromo-4-methyl-2,5-diphenylthiophene ()
- Structure : Bromine at position 3 instead of nitro at position 2.
- Key Differences :
- Bromine’s electron-withdrawing effect is weaker than nitro, altering electrochemical properties.
- Applications : Used in organic electronics for charge transport; the nitro group in the target compound may enhance oxidative stability but reduce conductivity .
5-Methyl-3-nitrothiophene-2-carboxylic acid ()
- Structure : Nitro and methyl groups at positions 3 and 5, respectively, with a carboxylic acid at position 2.
- Key Differences :
- The carboxylic acid introduces hydrogen-bonding capability, absent in the target compound.
- Reactivity : Higher solubility in polar solvents due to the acid group, whereas the target’s phenyl groups enhance hydrophobicity .
Physicochemical Properties
Table 1: Comparison of Key Properties
| Compound | Melting Point (°C) | Solubility | Synthetic Yield | Key Functional Groups |
|---|---|---|---|---|
| 3-Methyl-2-nitro-4,5-diphenylthiophene | Not reported | Low (non-polar solvents) | — | Nitro, methyl, diphenyl |
| 2,3-Dimethyl-4,5-diphenylthiophene | 108–109 | Moderate in DCM | 58% | Methyl, diphenyl |
| 3-Bromo-4-methyl-2,5-diphenylthiophene | Not reported | Low | — | Bromo, methyl, diphenyl |
| 5-Methyl-3-nitrothiophene-2-carboxylic acid | Not reported | High in polar solvents | — | Nitro, methyl, carboxylic acid |
Notes:
Table 2: Bioactivity Comparison
| Compound | Antimicrobial Activity (MIC, μM) | Cytotoxicity (IC50, μM) | Key Applications |
|---|---|---|---|
| (4,5-Dimethylthiophen-3-yl)methylamine () | <10 | <10 | Antimicrobial, anticancer |
| Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate () | Yes (broad-spectrum) | Yes | Anticancer, anti-inflammatory |
| 3-Methyl-2-nitro-4,5-diphenylthiophene | Not reported | Not reported | Potential optoelectronic materials |
Key Findings :
- Nitro groups in thiophenes (e.g., ) are associated with enhanced pharmacological activity, but the target compound’s lack of polar groups may limit bioavailability .
- Diphenyl substitutions, as in the target compound, are often leveraged in materials science for their planar, conjugated structures, suggesting utility in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
